molecular formula C5H7N3O2 B12833551 1-Ethyl-5-iminoimidazolidine-2,4-dione

1-Ethyl-5-iminoimidazolidine-2,4-dione

Cat. No.: B12833551
M. Wt: 141.13 g/mol
InChI Key: UXYHFGGFFJMRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iminoimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable imidazolidine precursor, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-iminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce different imidazolidine compounds .

Scientific Research Applications

1-Ethyl-5-iminoimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-iminoimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

1-ethyl-5-iminoimidazolidine-2,4-dione

InChI

InChI=1S/C5H7N3O2/c1-2-8-3(6)4(9)7-5(8)10/h6H,2H2,1H3,(H,7,9,10)

InChI Key

UXYHFGGFFJMRDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=N)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.